molecular formula C7H8N2O4 B3050896 Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate CAS No. 29571-45-7

Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

Cat. No.: B3050896
CAS No.: 29571-45-7
M. Wt: 184.15 g/mol
InChI Key: DJLUSNAYRNFVSM-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is a pyrimidine derivative featuring a 1,2,3,4-tetrahydropyrimidine core with two ketone groups at positions 2 and 2. The methyl ester group at the acetamide side chain confers moderate lipophilicity, making it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

IUPAC Name

methyl 2-(2,4-dioxo-1H-pyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-5(10)2-4-3-8-7(12)9-6(4)11/h3H,2H2,1H3,(H2,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLUSNAYRNFVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306030
Record name Methyl (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
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Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29571-45-7
Record name Methyl 1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidineacetate
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Record name NSC 173352
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Record name NSC173352
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Record name Methyl (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product . The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, hydrazines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction may produce dihydroxy derivatives. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as dihydrofolate reductase, which is involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA replication and cell division, making it a potential candidate for anticancer therapy. Additionally, the compound may interact with other cellular targets, such as receptors and ion channels, to exert its biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Compound Name CAS Number Molecular Formula Key Substituents Notable Features
Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate Not Provided C₇H₈N₂O₄ Methyl ester, pyrimidine-2,4-dione Baseline compound for comparison; ester group impacts solubility .
Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate 29571-46-8 Not Provided Ethyl ester, pyrimidine-2,4-dione Longer alkyl chain may reduce polarity compared to methyl ester .
Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate 162498-44-4 C₈H₁₀N₂O₃S 6-methyl, 2-thioxo, methyl ester Thioxo group enhances lipophilicity; methyl substitution alters steric effects .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Not Provided Not Provided Thioether, thietan-3-yloxy, ethyl ester Sulfur-containing groups may improve binding to metal-dependent enzymes .
2-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid sc-340625 Not Provided Formamido group, carboxylic acid Increased polarity due to carboxylic acid; potential for salt formation .

Functional Group Impact on Properties

  • Ester groups : Methyl vs. ethyl esters influence solubility and metabolic stability. Methyl esters (e.g., target compound) are generally more polar and hydrolytically labile than ethyl esters .
  • Thioxo vs.
  • Phenoxy and amino substituents: Derivatives like [2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,5-dimethylphenoxy)acetate (CAS 781627-06-3) exhibit complex substituents that may improve target selectivity in drug design .

Biological Activity

Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate, also known as 2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetic acid, is a compound with notable biological activities that have been studied in various contexts. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C7H8N2O4
Molecular Weight 184.15 g/mol
IUPAC Name 2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetic acid
SMILES CN1C(=O)C=CN(C1=O)CC(=O)O
Appearance Powder
Storage Temperature Room Temperature

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effects on various cancer cell lines:

  • Cell Lines Tested :
    • HCT-116 (colon cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
  • Cytotoxic Activity :
    The compound demonstrated cytotoxic effects with IC50 values indicating effective concentration ranges for inhibiting cell viability. For example:
    • HCT-116: IC50 = 3.6–5.0 µM
    • MCF-7: IC50 = 4.5–7.5 µM
    • HeLa: IC50 = 5.5–11.0 µM
    These values suggest that the compound is effective at low concentrations relative to standard chemotherapeutics like cisplatin .

The mechanism of action appears to involve apoptosis induction and cell cycle arrest:

  • Apoptosis Induction : Flow cytometric analysis indicated a concentration-dependent increase in apoptotic cells treated with the compound. This effect was observed in both wild-type and mutant p53 cell lines.
  • Cell Cycle Arrest : The compound induced G0/G1 and G2/M phase arrest in a p53-independent manner . This suggests that its action may not solely rely on p53 pathways but could involve other cellular mechanisms.

Study Overview

A comprehensive study evaluated the biological activity of several pyrimidine derivatives, including this compound. The following findings were noted:

CompoundIC50 (µM)Cell Line Tested
Methyl 2-(dioxo-pyrimidin)3.6–5.0HCT-116
Methyl 2-(dioxo-pyrimidin)4.5–7.5MCF-7
Methyl 2-(dioxo-pyrimidin)5.5–11.0HeLa

Additional Observations

The study also highlighted that certain structural modifications to the pyrimidine scaffold could enhance or reduce biological activity, indicating potential avenues for drug design and optimization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A key approach involves reacting barbituric acid derivatives with methyl acetoacetate or similar esters under acidic or catalytic conditions. For example, zinc acetate has been shown to improve yields in analogous syntheses by facilitating amino group protection and reducing side reactions (e.g., 73% yield in a naphthalic anhydride reaction) . Microwave-assisted solvent-free methods (4–8 min, 70–95% yields) are also effective for similar tetrahydropyrimidinone derivatives, minimizing decomposition .

Q. How is the compound structurally characterized in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve tautomeric forms, hydrogen-bonding networks, and molecular packing. Planarity analysis (root-mean-square deviation <0.05 Å for non-H atoms) is critical for confirming the 1,2,3,4-tetrahydropyrimidin-2,4-dione core .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : While direct safety data for this compound are limited, structurally related pyrimidinones exhibit GHS Category 2 skin/eye irritation and Category 4 oral toxicity. Recommended precautions include:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid aerosol inhalation.
  • Emergency protocols: Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?

  • Methodological Answer :

  • Catalyst selection : Zinc acetate outperforms triethylamine in analogous reactions by stabilizing intermediates (e.g., 85% vs. 60% yields) .
  • Solvent-free microwave irradiation : Reduces reaction time from hours to minutes (e.g., 70–95% yields in 4–8 min) and minimizes byproducts like bis-adducts .
  • Temperature control : Gradual heating (≤100°C) prevents thermal decomposition of the tetrahydropyrimidinone ring .

Q. What computational methods are used to study interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., peptide deformylase [PDF] or HIV reverse transcriptase [HIV-RT]). Key metrics include binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen-bond distances (<2.5 Å) to catalytic residues .
  • MD simulations : GROMACS or AMBER assess stability of ligand-enzyme complexes (RMSD <2 Å over 50 ns) .

Q. What are the challenges in synthesizing derivatives via multi-component reactions?

  • Methodological Answer :

  • Regioselectivity : Competing pathways (e.g., Knoevenagel vs. Michael addition) require precise stoichiometry (1:1:1 molar ratios) and pH control (acetic acid catalysis) .
  • Byproduct formation : Prolonged heating generates bis-adducts (e.g., malononitrile derivatives), mitigated by stepwise addition of reagents .
  • Functional group compatibility : Reactive sites (e.g., 2,4-dioxo groups) may require protection before further derivatization .

Q. How does the tautomeric behavior of the tetrahydropyrimidinone core affect reactivity?

  • Methodological Answer :

  • The 2,4-dioxo tautomer dominates in polar solvents (DMSO, water), while the enol form is stabilized in non-polar media. This impacts nucleophilic attack sites:
  • Tautomer 1 (diketo) : Reacts at C5 with electrophiles (e.g., aldehydes in Biginelli reactions).
  • Tautomer 2 (enol) : Participates in cyclocondensation with anhydrides (e.g., maleic anhydride forms fused heterocycles) .
  • Solid-state NMR or IR (C=O stretching at 1680–1720 cm⁻¹) confirms tautomeric distribution .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate

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